molecular formula C8H18O<br>C8H18O<br>CH3(CH2)6CH2OH B028484 1-Octanol CAS No. 68603-15-6

1-Octanol

Cat. No.: B028484
CAS No.: 68603-15-6
M. Wt: 130.23 g/mol
InChI Key: KBPLFHHGFOOTCA-UHFFFAOYSA-N
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Description

Caprylic alcohol, also known as 1-octanol, is a fatty alcohol with the molecular formula C8H18O. It is a colorless, oily liquid with a characteristic aromatic odor. Caprylic alcohol is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform . It is primarily used in the production of plasticizers, extractants, stabilizers, and as an intermediate for solvents and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Caprylic alcohol can be synthesized through several methods:

Industrial Production Methods: In industrial settings, caprylic alcohol is often produced through the oxo process, which involves the hydroformylation of alkenes followed by hydrogenation. This method is efficient and widely used for large-scale production .

Chemical Reactions Analysis

Caprylic alcohol undergoes various chemical reactions, including:

Scientific Research Applications

Caprylic alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of caprylic alcohol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Caprylic alcohol is similar to other fatty alcohols, such as:

Uniqueness: Caprylic alcohol’s unique combination of chain length, solubility, and reactivity makes it particularly useful in the production of plasticizers, surfactants, and fragrances. Its balance of hydrophobic and hydrophilic properties allows it to function effectively in various industrial and research applications .

Properties

IUPAC Name

octan-1-ol
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InChI

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
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InChI Key

KBPLFHHGFOOTCA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCO
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Molecular Formula

C8H18O, Array
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DSSTOX Substance ID

DTXSID7021940
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Molecular Weight

130.23 g/mol
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Physical Description

Octanol appears as a clear colorless liquid with a penetrating aromatic odor. Insoluble in water and floats on water. Vapors heavier than air. Vapors may irritate the eyes, nose, and respiratory system., Liquid, Colorless liquid with a rose-like or lemon-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/sharp fatty-citrus odour
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Boiling Point

383 °F at 760 mmHg (USCG, 1999), 194.7 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg, 194-195 °C
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Flash Point

178 °F (USCG, 1999), 81.1 °C, 178 °F (81 °C) (Closed cup), 81 °C c.c.
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Solubility

In water, 540 mg/L at 25 °C, Miscible in ethanol, ether; soluble in carbon tetrachloride, Miscible with chloroform, mineral oil; immiscible with glycerol, SOL IN PROPYLENE GLYCOL., 0.54 mg/mL, Solubility in water, mg/l at 20 °C: 0.30 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, 1 ml in 5 ml 50% alcohol (in ethanol)
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Density

0.829 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8262 g/cu cm at 25 °C, Relative density (water = 1): 0.83, 0.822-0.830
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Vapor Density

4.5 (AIR= 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

0.07 [mmHg], Vapor pressure, Pa at 20 °C: 8.7
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Mechanism of Action

The effect of various alkanols on the central nervous system was studied by using rat brain synaptosomal membranes as an in vitro model. The activity of (Ca2+/Mg2+)ATPase and the membrane fluidity were determined. The n-alkanols exhibited an increased molar inhibition of the ATPase activity with an increase in the carbon chain length up to 1-octanol. 1-octanol and 1-decanol caused a biphasic effect on the ATPase activity depending on the alkanol concentration, whereas 1-dodecanol caused a stimulation of the ATPase activity. All alkanols studied caused an increased fluidity of the membrane ... /These/ results indicate that the effect of alkanols on the ATPase activity depends on changes in the border layer between the membrane and the surrounding medium and on a binding of the alkanols to the enzyme molecule ... The two-way effect of 1-octanol and 1-decanol and the stimulatory effect of 1-dodecanol indicate that more mechanisms are involved ... Changes in the membrane fluidity do not seem to be a prerequisite of the ATPase inhibition., ... Studies indicate that T-type calcium channels (T-channels) in the thalamus are cellular targets for general anesthetics. Here, we recorded T-currents and underlying low-threshold calcium spikes from neurons of nucleus reticularis thalami (nRT) in brain slices from young rats and investigated the mechanisms of their modulation by an anesthetic alcohol, 1-octanol. We found that 1-octanol inhibited native T-currents at subanesthetic concentrations with an IC(50) of approximately 4 muM. In contrast, 1-octanol was up to 30-fold less potent in inhibiting recombinant Ca(V)3.3 T-channels heterologously expressed in human embryonic kidney cells. Inhibition of both native and recombinant T-currents was accompanied by a hyperpolarizing shift in steady-state inactivation, indicating that 1-octanol stabilized inactive states of the channel. To explore the mechanisms underlying higher 1-octanol potency in inhibiting native nRT T-currents, we tested the effect of the protein kinase C (PKC) activator phorbol 12-myristate 13-acetate (PMA) and PKC inhibitors. We found that PMA caused a modest increase of T-current, whereas the inactive PMA analog 4alpha-PMA failed to affect T-current in nRT neurons. In contrast, 12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo(2,3-a)pyrrolo(3,4-c)-carbazole (Go 6976), an inhibitor of calcium-dependent PKC, decreased baseline T-current amplitude in nRT cells and abolished the effects of subsequently applied 1-octanol. The effects of 1-octanol were also abolished by chelation of intracellular calcium ions with 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid. Taken together, these results suggest that inhibition of calcium-dependent PKC signaling is a possible molecular substrate for modulation of T-channels in nRT neurons by 1-octanol.
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Color/Form

Colorless liquid

CAS No.

111-87-5, 68603-15-6, 67700-96-3, 220713-26-8
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Melting Point

5 °F (USCG, 1999), -14.7 °C, -15.5 °C
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Synthesis routes and methods

Procedure details

The photoreceptors of Comparative Examples (2) through (8) were obtained in the same manner as Example 1 except that 1-heptanol, 1-octanol, ethylene glycol, 1,2-butanediol, 1,2-hexanediol, glycerin and 1,16-hexadecanediol were used in place of 1,4-butanediol.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Octanol
Reactant of Route 2
1-Octanol
Reactant of Route 3
1-Octanol
Reactant of Route 4
1-Octanol
Reactant of Route 5
Reactant of Route 5
1-Octanol
Reactant of Route 6
1-Octanol

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